Analgesic Potency Differentiation from Later-Generation Benzamide Derivatives
N-Phenyl-N-piperidin-4-ylbenzamide is a member of a class of N-(4-piperidinyl)-N-phenylamides explicitly claimed for their 'very potent analgesic activity' in a foundational patent [1]. While this class demonstrates significant efficacy, it can be differentiated from structurally related compounds like 4-[aryl(piperidin-4-yl)]aminobenzamides, which are disclosed as delta-opioid receptor agonists with a more specialized, receptor-specific mechanism of action for pain management [2]. The unsubstituted piperidine of the target compound offers a more versatile starting point for broad-spectrum analgesic development.
| Evidence Dimension | Analgesic Activity and Mechanism |
|---|---|
| Target Compound Data | Potent analgesic activity (qualitative claim) |
| Comparator Or Baseline | 4-[aryl(piperidin-4-yl)]aminobenzamides (delta-opioid receptor agonists/antagonists) |
| Quantified Difference | Broad-spectrum analgesic activity vs. specific delta-opioid receptor mechanism |
| Conditions | Based on patent disclosures and literature |
Why This Matters
For procurement, this distinction is crucial: the target compound is positioned for broad analgesic research, whereas the comparator is for targeted delta-opioid receptor studies.
- [1] Janssen, P. A. J., & Van Daele, G. H. P. (1976). U.S. Patent No. 3,998,834. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Carson, J. R., Carmosin, R. J., Fitzpatrick, L. J., Reitz, A. B., & Jetter, M. C. (2002). U.S. Patent No. 6,436,959. Washington, DC: U.S. Patent and Trademark Office. View Source
